molecular formula C17H22FN3O2S B10921936 4-Benzyl-1-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperidine

4-Benzyl-1-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperidine

Cat. No.: B10921936
M. Wt: 351.4 g/mol
InChI Key: HJJBITYQHRLCOY-UHFFFAOYSA-N
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Description

4-Benzyl-1-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the piperidine ring, followed by the introduction of the benzyl and sulfonyl groups. The pyrazole ring is then synthesized and attached to the sulfonyl group.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Sulfonylation: The sulfonyl group can be introduced using a sulfonyl chloride reagent under basic conditions.

    Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Attachment of Pyrazole Ring: The final step involves attaching the pyrazole ring to the sulfonyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Benzyl-1-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluoro group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.

This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H22FN3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

4-benzyl-1-(1-ethyl-5-fluoropyrazol-4-yl)sulfonylpiperidine

InChI

InChI=1S/C17H22FN3O2S/c1-2-21-17(18)16(13-19-21)24(22,23)20-10-8-15(9-11-20)12-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3

InChI Key

HJJBITYQHRLCOY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)F

Origin of Product

United States

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